[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid
Overview
Description
“[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid” is a chemical compound with the CAS Number: 333309-21-0 . It has a molecular weight of 248.2 and its IUPAC name is this compound . The compound is used in scientific research due to its diverse applications.
Molecular Structure Analysis
The InChI code for the compound is 1S/C10H11F3N2O2/c11-10(12,13)9-6-3-1-2-4-7(6)15(14-9)5-8(16)17/h1-5H2,(H,16,17) . This indicates the molecular structure of the compound. The compound contains a trifluoromethyl group, which is a functional group with the formula -CF3 .Scientific Research Applications
Chemical Synthesis and Characterization
- Synthesis Mechanisms : Ethyl esters of various acetic acids, including [(1H-indazol-3-yl)oxy] acetic acid and (3-hydroxy-1H-indazol-1-yl)acetic acid, were identified from a reaction involving 1H-indazol-3-ol and ethyl chloroacetate. The mechanism of formation, including the ring enlargement from indazole to tetrahydroquinazoline, was explored (Bonanomi & Palazzo, 1977).
- Structural Studies : The structures of NH-indazoles, including 3-trifluoromethyl and 3-trifluoromethyl-4,5,6,7-tetrafluoroindazoles, were determined via X-ray crystallography and magnetic resonance spectroscopy. These studies provided insights into the molecular structure and tautomeric forms of these compounds (Teichert et al., 2007).
Chemical Properties and Reactions
- Microwave-Assisted Synthesis : A study demonstrated the use of microwave irradiation for the efficient synthesis of tetrahydroindazole derivatives. This method yielded improved product yields and reduced reaction times, indicating a greener and more effective approach to synthesizing these compounds (Polo et al., 2016).
- Oxidation Reactions : Oxidative methods were used to create derivatives of 1-aryl-3-perfluoroalkyl-6,7-dihydro-1H-indazol-4(5H)-ones, leading to compounds like 6-aryl-2-(4-fluorophenyl)-8-perfluoroalkyl-1(3),4,5,6-tetrahydroimidazo[4,5-e]indazoles. Such reactions offer pathways for synthesizing a range of structurally diverse compounds (Khlebnikova et al., 2013).
Medicinal Chemistry
- Antimicrobial Activity : New 1,2,3-triazole derivatives, including 1-[8-(trifluoromethyl)quinolin-4-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, were synthesized and screened for antimicrobial activity. These compounds' chemical structures and antimicrobial properties offer potential applications in developing new therapeutic agents (Holla et al., 2005).
- Cancer Research : A study identified 4-[6,6-Dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(trans-4-hydroxycyclohexyl)amino]benzamide as a potent and selective inhibitor of heat shock protein 90 (Hsp90), exhibiting nanomolar antiproliferative activity. Such compounds are crucial in cancer research for developing targeted therapies (Huang et al., 2009).
Green Chemistry
- Sustainable Synthesis : Research on the sustainable synthesis of related compounds like 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions demonstrated an atom-economical, highly selective, and environmentally friendly approach. This signifies a move towards more sustainable chemical synthesis practices (Tortoioli et al., 2020).
Mechanism of Action
Mode of Action
It is known that the indazole moiety, a part of this compound, has been associated with a wide variety of biological properties
Biochemical Pathways
The indazole moiety has been linked to various biological activities, suggesting that it may interact with multiple pathways .
Result of Action
Given the diverse biological activities associated with the indazole moiety, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)9-6-3-1-2-4-7(6)15(14-9)5-8(16)17/h1-5H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFFCWXIBYKMBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326685 | |
Record name | 2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808609 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
333309-21-0 | |
Record name | 2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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